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Compound of Interest

Compound Name: Tanegoside

Cat. No.: B12373409 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the current understanding of Tanegoside, a lignan glycoside found in

Tinospora sinensis and plants of the Trachelospermum genus. Due to a lack of specific studies

on isolated Tanegoside, this guide focuses on the biological activities of extracts from these

plants, providing a valuable starting point for further investigation into this potentially

therapeutic compound.

While direct experimental data on Tanegoside is limited, research on the plant extracts in

which it is a constituent reveals significant anti-inflammatory, antioxidant, and anticancer

properties. This guide synthesizes the available in vivo and in vitro findings, presenting

quantitative data, detailed experimental protocols, and the signaling pathways implicated in the

observed effects.

Data Presentation: A Comparative Look at
Bioactivity
The following tables summarize the quantitative data from studies on extracts of Tinospora

sinensis and Trachelospermum jasminoides. It is important to note that these activities are

attributed to the complex mixture of phytochemicals in the extracts and not solely to

Tanegoside.

Table 1: In Vitro Cytotoxicity of Tinospora sinensis Root Extracts
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Cell Line Extract IC50 (µg/mL)

HCT-116 (Colon Cancer) n-hexane 48.5

HCT-116 (Colon Cancer) Ethyl acetate 75.2

HCT-116 (Colon Cancer) Ethanol >100

HeLa (Cervical Cancer) n-hexane >100

MCF-7 (Breast Cancer) n-hexane >100

Data from a study investigating

the anticancer effects of

Tinospora sinensis extracts.[1]

Table 2: In Vitro Anti-inflammatory Activity of Trachelospermum jasminoides Extract (TJE)

Assay Concentration of TJE Inhibition

RANKL-induced

Osteoclastogenesis
50 µg/mL Significant

F-actin ring formation 50 µg/mL Significant

Data from a study on the

inhibitory effects of

Trachelospermum jasminoides

extract on osteoclast

differentiation.[2]

Experimental Protocols: Methodologies for Key
Experiments
To ensure reproducibility and facilitate further research, detailed methodologies for the key

experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
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This protocol is based on the methodology used to assess the cytotoxic effects of Tinospora

sinensis extracts on various cancer cell lines.[1]

Cell Culture: HCT-116, HeLa, and MCF-7 cells were cultured in Dulbecco's Modified Eagle's

Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Treatment: Cells were seeded in 96-well plates at a density of 5x10³ cells per well and

allowed to adhere overnight. The cells were then treated with various concentrations of the

n-hexane, ethyl acetate, and ethanol extracts of Tinospora sinensis root for 24 hours.

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide

(DMSO) was added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-

response curves.

In Vivo Anti-inflammatory Model (LPS-induced
Hepatotoxicity in Mice)
This protocol is based on a study evaluating the hepatoprotective effects of Tinospora sinensis

extract in a mouse model of inflammation.[3][4]

Animals: Male ND-4 mice were used for the study.

Treatment Groups: Mice were divided into several groups: a control group, a group treated

with lipopolysaccharide (LPS) only, a group treated with Tinospora sinensis extract only, and

a group pre-treated with the extract followed by LPS administration.

Dosing: The Tinospora sinensis extract was administered orally (p.o.) at a dose of 1 g/kg/day

for 21 days. On day 7, the LPS group and the extract + LPS group received a single

intraperitoneal (i.p.) injection of LPS (6 mg/kg).
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Sample Collection: At the end of the experimental period, blood and liver tissues were

collected for biochemical and histological analysis.

Analysis: Serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST)

were measured to assess liver damage. Liver tissues were processed for histopathological

examination.

Signaling Pathways: Unraveling the Mechanisms of
Action
Studies on the extracts of Tinospora sinensis and Trachelospermum jasminoides have

implicated several key signaling pathways in their biological activities. The following diagrams

illustrate these pathways.
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Signaling pathways modulated by plant extracts containing Tanegoside.
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Caption: Signaling pathways implicated in the anti-inflammatory and anticancer effects of the

plant extracts.

Explanation of the Diagram:

NF-κB Pathway: Extracts from Trachelospermum jasminoides have been shown to inhibit the

NF-κB signaling pathway.[2] Lipopolysaccharide (LPS) or Receptor Activator of Nuclear

Factor κB Ligand (RANKL) can activate this pathway, leading to the transcription of pro-

inflammatory genes. The extracts appear to block the degradation of IκB, thereby preventing

the nuclear translocation of NF-κB.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of

Trachelospermum jasminoides extract.[2] This pathway, which includes p38, JNK, and ERK,

is involved in a variety of cellular processes, including inflammation and apoptosis. The

extract has been shown to suppress the phosphorylation of these kinases.

PI3K/Akt/mTOR Pathway: An alkaloid-rich extract from Tinospora sinensis has been found to

induce apoptosis in colon cancer cells by down-regulating the PI3K/Akt/mTOR pathway.[1]

This pathway is crucial for cell survival and proliferation, and its inhibition can lead to

programmed cell death.

Conclusion
While specific in vivo and in vitro studies on Tanegoside are currently lacking, the research on

plant extracts containing this lignan glycoside provides a strong foundation for future

investigations. The demonstrated anti-inflammatory, antioxidant, and anticancer activities of

Tinospora sinensis and Trachelospermum jasminoides extracts, coupled with the elucidation of

the signaling pathways they modulate, highlight the therapeutic potential of their constituents,

including Tanegoside. Further research focusing on the isolation and biological evaluation of

Tanegoside is warranted to fully understand its pharmacological properties and potential for

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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